molecular formula C11H14ClN B13198367 N-[1-(4-chlorophenyl)ethyl]cyclopropanamine

N-[1-(4-chlorophenyl)ethyl]cyclopropanamine

Cat. No.: B13198367
M. Wt: 195.69 g/mol
InChI Key: UEEBYZBIAVGRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-chlorophenyl)ethyl]cyclopropanamine is a chemical compound with the molecular formula C11H14ClN. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyclopropane ring attached to an amine group, with a 4-chlorophenyl group as a substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)ethyl]cyclopropanamine typically involves the reaction of 4-chloroacetophenone with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-chloroacetophenone and cyclopropylamine.

    Reaction Conditions: The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.

    Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[1-(4-chlorophenyl)ethyl]cyclopropanone, while reduction can produce N-[1-(4-chlorophenyl)ethyl]cyclopropylamine.

Scientific Research Applications

N-[1-(4-chlorophenyl)ethyl]cyclopropanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-bromophenyl)ethyl]cyclopropanamine: Similar structure with a bromine atom instead of chlorine.

    N-[1-(4-fluorophenyl)ethyl]cyclopropanamine: Similar structure with a fluorine atom instead of chlorine.

    N-[1-(4-methylphenyl)ethyl]cyclopropanamine: Similar structure with a methyl group instead of chlorine.

Uniqueness

N-[1-(4-chlorophenyl)ethyl]cyclopropanamine is unique due to the presence of the chlorine atom, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C11H14ClN/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3

InChI Key

UEEBYZBIAVGRDU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.